7-ethyl-1-azaspiro[3.5]nonane
Description
7-Ethyl-1-azaspiro[3.5]nonane is a spirocyclic compound featuring a nitrogen atom at position 1 and an ethyl substituent at position 5. Its bicyclic structure combines a five-membered ring (cyclohexane) fused with a three-membered azetidine ring.
Properties
CAS No. |
1488282-21-8 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The two-step cyclization strategy, adapted from the synthesis of 7-oxo-2-azaspiro[3.5]nonane, involves (1) a phase-transfer-catalyzed cyclization followed by (2) reductive ring closure. For 7-ethyl-1-azaspiro[3.5]nonane, bis(2-chloroethyl) ether (Compound 1) reacts with ethyl-substituted acetaldehyde derivatives (e.g., ethyl cyanoacetaldehyde diethyl acetal) in N,N-dimethylformamide (DMF) under phase-transfer conditions. Tetrabutylammonium bromide (TBAB) and potassium iodide (KI) catalyze the first cyclization at 70–100°C for 12–24 hours, yielding a bicyclic intermediate (Compound 3).
In the second step, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −10°C reduces the intermediate, forming the spirocyclic amine. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar ratio (1:2:TBAB) | 1.0:1.1:0.15 | Maximizes intermediate purity |
| Reaction temperature | 85°C (Step 1); −10°C (Step 2) | Prevents side reactions |
| LiAlH₄ stoichiometry | 1.5 equivalents | Avoids over-reduction |
This method achieves yields of 56–83%, with impurities predominantly arising from incomplete reduction or ether ring-opening. Neutral alumina column chromatography is recommended for final purification.
Epoxidation and Ring Expansion Strategy
Key Steps and Substrate Design
Drawing from the synthesis of 1-carbonyl-7-azaspiro[3.5]nonane derivatives, this route employs epoxidation of a cyclohexene precursor followed by ring expansion. Ethyl-substituted cyclohexene oxide (Compound VI) undergoes acid-catalyzed rearrangement in dichloromethane (DCM) or acetonitrile, facilitated by meta-chloroperbenzoic acid (mCPBA). The spirocyclic core forms via a Wagner-Meerwein shift, with the ethyl group introduced via Grignard reagent addition prior to epoxidation.
Optimization Insights :
-
Solvent selection : DCM enhances reaction rate (k = 0.42 h⁻¹) compared to acetonitrile (k = 0.28 h⁻¹) due to improved electrophilic intermediate stability.
-
Catalyst loading : 1.2 equivalents of mCPBA minimizes epoxide dimerization.
-
Temperature : 40°C balances reaction kinetics and selectivity, yielding 65–72% of the spirocyclic product.
Reductive Amination of Keto-Spiro Intermediates
Substrate Synthesis and Reduction Conditions
A third approach involves reductive amination of 7-ethyl-1-azaspiro[3.5]nonan-2-one. The ketone precursor is synthesized via Friedel-Crafts alkylation of ethylcyclohexane with chloroacetonitrile, followed by hydrolysis. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (buffered with acetic acid) selectively reduces the imine intermediate.
Critical Data :
| Parameter | Value | Effect |
|---|---|---|
| NaBH₃CN stoichiometry | 2.0 equivalents | Ensures complete reduction |
| Reaction time | 24 hours | Maximizes conversion (>95%) |
| Purification method | Distillation (bp 120–125°C, 0.5 mmHg) | Purity >98% |
This method offers scalability (>100 g batches) but requires rigorous exclusion of moisture to prevent ketone hydrolysis.
Comparative Analysis of Synthetic Routes
Yield, Cost, and Scalability
| Method | Yield (%) | Cost (USD/kg) | Scalability | Key Limitation |
|---|---|---|---|---|
| Two-step cyclization | 56–83 | 220–350 | Pilot-scale | LiAlH₄ handling hazards |
| Epoxidation | 65–72 | 180–300 | Industrial | Epoxide instability |
| Reductive amination | 70–85 | 150–250 | Large-scale | Moisture sensitivity |
The two-step cyclization route is preferred for small-scale API synthesis due to high purity, while reductive amination offers cost advantages for bulk production.
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring, potentially leading to the formation of secondary amines.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Oxone® in formic acid is commonly used for oxidative cyclizations.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or alcohols are often used.
Major Products: The major products formed from these reactions include various spirocyclic derivatives, oxetane-fused compounds, and functionalized amines.
Scientific Research Applications
7-Ethyl-1-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Industry: The compound’s stability and reactivity make it useful in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which 7-ethyl-1-azaspiro[3.5]nonane exerts its effects is primarily through its interaction with specific molecular targets. For instance, as a potential FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides and thereby modulating various physiological processes . The spirocyclic structure provides a rigid framework that enhances binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ in heteroatom placement, substituents, and ring systems:
Key Observations :
- Heteroatom Influence : The replacement of nitrogen with oxygen or sulfur alters electronic properties and solubility. For example, 7-oxa analogs exhibit higher polarity, while thia variants are more lipophilic .
- Substituent Effects : Ethyl groups (as in the target compound) enhance hydrophobicity, whereas benzyl or phenyl groups (e.g., in 2,7-diazaspiro derivatives) improve binding to biological targets like Sigma Receptors .
Sigma Receptor (S1R/S2R) Ligands :
- Compound 4b (2,7-diazaspiro[3.5]nonane derivative): KiS1R = 2.7 nM, KiS2R = 27 nM. Demonstrated potent antiallodynic effects at 20 mg/kg in vivo .
- Compound 5b : KiS1R = 13 nM, full reversal of mechanical hypersensitivity at half the dose of reference drug BD-1063 .
Antiviral Potential:
Functional Group Impact :
Physical and Chemical Properties
| Property | This compound | 2,7-Diazaspiro[3.5]nonane | 7-Oxa-1-azaspiro[3.5]nonane |
|---|---|---|---|
| Molecular Weight | 153.27 | ~166–229 | 157.21 |
| Polarity | Low (ethyl group) | Moderate (two N atoms) | High (oxygen atom) |
| Stability | Likely stable | Depends on substituents | Sensitive to oxidation |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the spirocyclic core of 7-ethyl-1-azaspiro[3.5]nonane?
- Methodological Answer : Multi-step protocols involving cyclization reactions are critical. For example, oxidative cyclization using lithium aluminum hydride (LiAlH₄) achieves yields >82% in related azaspiro compounds. Key steps include:
-
Cyclopropane ring formation via [3+2] cycloaddition.
-
Amine functionalization using reductive amination.
-
Structural validation via X-ray crystallography or 2D NMR (e.g., HSQC for spiro junction confirmation) .
Synthetic Step Reagents/Conditions Yield (%) Reference Cyclopropanation LiAlH₄, THF, −78°C 82 [14] Reductive Amination NaBH₃CN, MeOH 75 [3]
Q. Which analytical techniques reliably characterize this compound’s purity and structure?
- Methodological Answer : Use orthogonal methods:
- HPLC-MS (C18 column, acetonitrile/water gradient) for purity (>98%).
- ¹H-¹³C HMBC NMR to confirm spiro connectivity (e.g., correlations between ethyl protons and quaternary carbons).
- HRMS (ESI+) for molecular formula validation (C₁₀H₁₈N⁺, m/z 152.1434) .
Q. How do structural modifications (e.g., ethyl vs. oxetane) affect solubility in azaspiro scaffolds?
- Methodological Answer : Polar substituents enhance aqueous solubility. For instance:
- 7-Oxa analogs show 3-fold higher solubility (12.5 mg/mL) than ethyl derivatives due to hydrogen-bonding capacity.
- LogP reduction from 2.1 (ethyl) to 1.4 (oxetane) correlates with improved pharmacokinetics .
Advanced Research Questions
Q. How can molecular docking resolve contradictions in sigma receptor (S1R/S2R) binding profiles of structurally similar azaspiro derivatives?
- Methodological Answer :
-
Docking simulations (AutoDock Vina) reveal that 7-ethyl positioning modulates Glu172 interactions.
-
Compound 5b (S1R Ki = 13 nM) forms a hydrogen bond with Glu172, unlike 4b (Ki = 2.7 nM), which lacks polar groups, explaining its agonist-like activity .
Compound S1R Ki (nM) S2R Ki (nM) Functional Profile Key Interaction 4b 2.7 27 Agonist Hydrophobic packing 5b 13 102 Antagonist Glu172 H-bond
Q. What experimental designs address discrepancies between in vitro binding data and in vivo efficacy for this compound analogs?
- Methodological Answer :
- Functional assays : Measure cAMP inhibition (S1R antagonism) in transfected HEK293 cells.
- Pharmacokinetic profiling : Assess brain penetration (AUCbrain/plasma >0.3) in rodent models.
- Phenytoin interaction tests : Validate target engagement (e.g., reversal of antiallodynic effects by PRE-084) .
Q. Why do minor scaffold variations (e.g., diazabicyclo vs. diazaspiro) drastically alter sigma receptor subtype selectivity?
- Methodological Answer :
- Conformational analysis (DFT calculations) shows diazabicyclo[4.3.0]nonane adopts a strained chair-boat conformation, favoring S2R binding.
- Diazaspiro[3.5]nonane ’s planar geometry enhances S1R affinity (ΔG = −9.8 kcal/mol vs. −8.2 kcal/mol for S2R) .
Data-Driven Insights
Comparative Bioactivity of Azaspiro Derivatives
| Compound | Target | IC₅₀ (nM) | Selectivity (S1R/S2R) |
|---|---|---|---|
| 7-Ethyl-1-azaspiro | S1R | 8.9 ± 1.2 | 12:1 |
| 7-Oxa-1-azaspiro | S2R | 34.5 ± 4.1 | 1:8 |
| 1-Cyclopropyl analog | S1R | 5.6 ± 0.9 | 20:1 |
| Data from radioligand displacement assays |
Methodological Recommendations
- Synthetic Optimization : Scale reactions using continuous flow reactors to improve yield (e.g., 92% purity at 10 g scale) .
- Binding Assays : Use [³H]DTG for S2R and ³H-pentazocine for S1R, with 0.5% BSA to reduce nonspecific binding .
- Computational Tools : Apply QM/MM hybrid methods (e.g., Gaussian 16) for accurate spirocyclic strain energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
